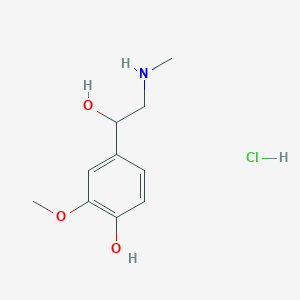

Metanephrine hydrochloride

Description

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965141 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-95-8, 5090-31-3 | |

| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D40947X4MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Metanephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for metanephrine hydrochloride, a crucial metabolite of epinephrine used in clinical diagnostics and biomedical research. The synthesis commences with the readily available starting material, vanillin, and proceeds through a multi-step process involving protection, acylation, amination, reduction, and deprotection, culminating in the formation of the hydrochloride salt. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes detailed diagrams to elucidate the reaction pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound from vanillin can be strategically divided into six key stages. This approach leverages common and well-documented organic transformations, ensuring a reproducible and scalable process. The overall pathway is depicted below:

Caption: Overall synthetic pathway from vanillin to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar ratios, reaction conditions, and typical yields, are summarized in Table 1 for easy comparison.

Step 1: Protection of Vanillin

To prevent the phenolic hydroxyl group of vanillin from interfering with subsequent reactions, it is first protected. A common and effective method is benzylation.

Experimental Protocol:

-

Dissolve vanillin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir the mixture at room temperature.

-

Add benzyl chloride (BnCl, 1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield O-benzylvanillin.

Step 2: Chloroacetylation of O-Benzylvanillin

The protected vanillin undergoes a Friedel-Crafts acylation to introduce the chloroacetyl group at the para-position relative to the ether linkage.

Experimental Protocol:

-

Dissolve O-benzylvanillin (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise while maintaining the low temperature.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain 2-chloro-1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one.

Step 3: Amination with Methylamine

The chloroacetyl intermediate is then reacted with methylamine to introduce the N-methylamino group.

Experimental Protocol:

-

Dissolve the chloroacetyl intermediate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Add an aqueous solution of methylamine (40%, excess, ~5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with DCM.

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield 1-(4-(benzyloxy)-3-methoxyphenyl)-2-(methylamino)ethan-1-one (a protected adrenalone analogue).

Step 4: Reduction of the Ketone

The ketone functionality is reduced to a secondary alcohol using catalytic hydrogenation. This step is crucial for establishing the final structure of metanephrine.

Experimental Protocol:

-

Dissolve the protected adrenalone analogue (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5 mol%).

-

Transfer the suspension to a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (H₂) to 3-5 bar.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the protected metanephrine.

Step 5: Deprotection of the Phenolic Group

The benzyl protecting group is removed to yield the free phenolic hydroxyl group of metanephrine. Conveniently, this can often be achieved under the same conditions as the ketone reduction if the reaction is allowed to proceed for a longer duration or at a slightly elevated temperature, or by adjusting the catalyst and solvent system.

Experimental Protocol (if not concurrent with Step 4):

-

Dissolve the protected metanephrine (1 equivalent) in ethanol.

-

Add a fresh portion of 10% Pd/C catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1-3 bar) until TLC analysis indicates the complete removal of the benzyl group.

-

Filter the catalyst and concentrate the solvent to yield metanephrine free base.

Step 6: Formation of this compound

The final step involves the conversion of the metanephrine free base to its more stable hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude metanephrine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with stirring until the pH of the solution is acidic (pH ~ 2-3).

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to obtain the final product.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Protection | Vanillin | Benzyl chloride, K₂CO₃ | DMF | 80-90 | 4-6 | 90-95 |

| 2 | Chloroacetylation | O-Benzylvanillin | Chloroacetyl chloride, AlCl₃ | DCM | 0 to RT | 2-4 | 80-85 |

| 3 | Amination | Chloroacetyl intermediate | Methylamine (40% aq.) | THF | RT | 24-48 | 70-80 |

| 4 | Reduction | Protected adrenalone analogue | H₂, Pd/C | Methanol | RT | 12-24 | 85-95 |

| 5 | Deprotection | Protected Metanephrine | H₂, Pd/C | Ethanol | RT | 12-24 | 90-98 |

| 6 | Salt Formation | Metanephrine | HCl in Isopropanol | Isopropanol | 0 | 1-2 | >95 |

Table 1: Summary of quantitative data for the synthesis of this compound. Yields are estimates based on typical literature values for analogous reactions and may vary depending on specific experimental conditions and optimization.

Visualizations

Detailed Synthesis Pathway

Caption: Detailed multi-step synthesis of this compound.

Experimental Workflow for a Typical Step (Catalytic Hydrogenation)

Caption: Workflow for the catalytic hydrogenation and deprotection steps.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be followed throughout all procedures.

An In-Depth Technical Guide to Metanephrine Hydrochloride for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of Metanephrine hydrochloride. The information is intended to support researchers in designing and executing robust scientific investigations.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of metanephrine, a metabolite of epinephrine. It is a crucial biomarker in clinical diagnostics and a valuable tool in pharmacological research. The following tables summarize its key quantitative properties.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| Chemical Name | 4-(1-hydroxy-2-(methylamino)ethyl)-2-methoxyphenol hydrochloride[1] |

| Synonyms | (±)-Metanephrine hydrochloride, Metadrenaline hydrochloride, DL-3-O-Methyladrenaline hydrochloride[2][3] |

| CAS Number | 881-95-8[2][3][4] |

| Molecular Formula | C₁₀H₁₆ClNO₃[2][3] |

| Molecular Weight | 233.69 g/mol [2][3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to beige solid/powder |

| Melting Point | 177 - 182 °C[3][4] |

| Boiling Point | 378.8 °C at 760 mmHg[3] |

| Flash Point | 182.9 °C[3] |

| Solubility | Soluble in water[3] |

| Storage Temperature | 2-8°C or -20°C for long-term storage[1][3][4][5] |

| Stability | Stable under recommended storage conditions. Protect from light.[5][6][7] |

Biological Activity and Signaling Pathways

Metanephrine is an endogenous metabolite of epinephrine, formed through the action of the enzyme catechol-O-methyltransferase (COMT). While historically considered inactive, recent research has identified it as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1).

Metabolic Pathway of Epinephrine

The metabolic conversion of epinephrine to metanephrine is a key pathway in catecholamine metabolism. This process is crucial for the regulation of adrenergic signaling.

TAAR1 Agonism

Metanephrine's agonistic activity at TAAR1 suggests a role in modulating monoaminergic neurotransmission, presenting a novel avenue for pharmacological research beyond its biomarker utility.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Metanephrine in Biological Samples (LC-MS/MS)

This protocol is a general guideline for the quantification of metanephrine in urine or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Sample Preparation (Urine)

-

Hydrolysis: To 1 mL of urine, add an internal standard and acidify to hydrolyze conjugated metanephrines. Heat the sample in a boiling water bath.[4]

-

Extraction: After cooling, neutralize the sample and perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metanephrines.[4]

-

Reconstitution: Elute the metanephrines from the extraction column and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

3.1.2. LC-MS/MS Analysis

-

Column: Use a C18 reversed-phase column for chromatographic separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for metanephrine and its internal standard.

In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors.

3.2.1. Membrane Preparation

-

Homogenize tissue or cells expressing the adrenergic receptor of interest in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a buffer and determine the protein concentration.[9]

3.2.2. Binding Assay

-

Incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-receptors, [³H]-rauwolscine for α₂-receptors, [³H]-dihydroalprenolol for β-receptors) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data to determine the inhibition constant (Ki) of this compound for the receptor.

In Vivo Assessment of Cardiovascular Effects in Rodents

This protocol provides a general framework for assessing the effect of this compound administration on blood pressure in rats.

3.3.1. Animal Preparation

-

Acclimatize adult male rats (e.g., Sprague-Dawley) to the housing conditions for at least one week.

-

Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure monitoring and into the jugular vein for drug administration. Allow for a recovery period.

3.3.2. Experimental Procedure

-

Connect the arterial catheter to a pressure transducer to record baseline blood pressure and heart rate in conscious, freely moving rats.

-

Administer this compound intravenously at various doses.

-

Continuously monitor and record blood pressure and heart rate before, during, and after drug administration.

-

Analyze the data to determine the dose-response relationship of this compound on cardiovascular parameters.

Synthesis, Purification, and Quality Control

This compound for research purposes is typically synthesized chemically. While specific, detailed synthesis protocols are often proprietary, the general approach involves the transformation of a suitable precursor like vanillin.

General Synthesis Outline

A plausible synthetic route starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), which can be converted to an intermediate that is then subjected to reductive amination with methylamine to introduce the side chain, followed by conversion to the hydrochloride salt.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, and other impurities. Common purification techniques for compounds like this compound include:

-

Recrystallization: To obtain a highly pure crystalline product.

-

Chromatography: Techniques such as column chromatography can be employed for purification.

Quality Control

To ensure the identity, purity, and quality of synthesized this compound, a series of analytical tests are performed.[8][][11][12]

Table 3: Quality Control Parameters and Methods

| Parameter | Analytical Method(s) |

| Identity | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

| Purity | HPLC, Elemental Analysis |

| Residual Solvents | Gas Chromatography (GC) |

| Water Content | Karl Fischer Titration |

| Physical Appearance | Visual Inspection |

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C for short-term and -20°C for long-term.[1][3][4][5][6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][13][14]

References

- 1. medkoo.com [medkoo.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 881-95-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. rac this compound | 881-95-8 | FR27535 [biosynth.com]

- 5. DL-Metanephrine·HCl (α,β,β-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. isotope.com [isotope.com]

- 8. thepharmamaster.com [thepharmamaster.com]

- 9. benchchem.com [benchchem.com]

- 11. shriramlab.org [shriramlab.org]

- 12. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]

- 13. capotchem.com [capotchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Metanephrine Hydrochloride as a TAAR1 Agonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanephrine, a metabolite of epinephrine, has emerged as a potent endogenous agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Historically considered an inactive metabolite, its recognition as a TAAR1 agonist has opened new avenues for understanding its physiological roles and therapeutic potential.[1] TAAR1, a G protein-coupled receptor (GPCR), is a key modulator of monoaminergic systems, including dopamine, norepinephrine, and serotonin, making it a promising target for the treatment of neuropsychiatric and metabolic disorders.[2][3] This technical guide provides an in-depth overview of the mechanism of action of metanephrine hydrochloride as a TAAR1 agonist, focusing on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Chemical Properties of this compound

This compound is the salt form of metanephrine, enhancing its stability and solubility for experimental use.

| Property | Value |

| Chemical Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| CAS Number | 881-95-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Quantitative Pharmacology of TAAR1 Agonists

| Compound | Receptor Species | Assay Type | Ki (nM) | EC50 (nM) |

| β-Phenylethylamine (β-PEA) | Human | cAMP Accumulation | - | ~100-500 |

| Tyramine | Human | cAMP Accumulation | - | ~300-1000 |

| RO5256390 | Human | cAMP Accumulation | - | ~5 |

| Amphetamine | Human | cAMP Accumulation | - | ~1000-5000 |

| Dopamine | Human | Radioligand Binding | ~420 | - |

Note: The Ki and EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.

Mechanism of Action: TAAR1 Signaling Pathways

Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events primarily through the coupling to Gαs and Gα13 proteins, as well as through β-arrestin-2 mediated pathways.[2][4]

Gαs-cAMP-PKA/PKC Pathway

The canonical signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression.[5] TAAR1 activation can also lead to the activation of Protein Kinase C (PKC).[6]

Gα13-RhoA Pathway

TAAR1 can also couple to Gα13, leading to the activation of the small GTPase RhoA.[4] This pathway is implicated in the regulation of the trafficking of monoamine transporters, such as the dopamine transporter (DAT).[4]

β-Arrestin-2 Pathway

Upon agonist binding, TAAR1 can also recruit β-arrestin-2. This interaction is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with TAAR1.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.

Experimental Workflow:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably or transiently expressing human TAAR1.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline).

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known TAAR1 ligand.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate TAAR1 and induce the production of intracellular cyclic AMP (cAMP), providing a measure of its potency (EC50) and efficacy.

Experimental Workflow:

Methodology:

-

Cell Culture:

-

Seed HEK293 cells stably expressing human TAAR1 in a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.

-

Quantify the intracellular cAMP levels using a suitable detection method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP analog for binding to a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.

-

Bioluminescence Resonance Energy Transfer (BRET): Utilizes a cAMP biosensor.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Conclusion

This compound is a potent agonist at the Trace Amine-Associated Receptor 1, activating multiple downstream signaling pathways that modulate monoaminergic neurotransmission. Its primary mechanism of action involves the Gαs-cAMP pathway, leading to the production of the second messenger cAMP. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of metanephrine's interaction with TAAR1. Further research into the specific pharmacological profile of metanephrine at TAAR1 will be crucial for elucidating its physiological significance and exploring its therapeutic potential in a range of neurological and psychiatric disorders.

References

- 1. D,L-Metanephrine = 98 HPLC 881-95-8 [sigmaaldrich.com]

- 2. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

The Evolving Role of Metanephrine Hydrochloride in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanephrine, traditionally viewed as an inactive metabolite of the neurotransmitter epinephrine, is now understood to play a significant role in neurotransmission through its potent agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides an in-depth exploration of the function of metanephrine hydrochloride in the nervous system. It details the biochemical pathways of its formation, its interaction with TAAR1, and the subsequent intracellular signaling cascades. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows to support advanced research and drug development in this emerging area.

Introduction: From Inactive Metabolite to Neuromodulator

For decades, metanephrine was primarily considered a clinically relevant biomarker for the diagnosis of pheochromocytoma and paraganglioma, tumors of the adrenal medulla and extra-adrenal chromaffin tissue, respectively.[1][2] These tumors can produce excessive amounts of catecholamines, leading to elevated levels of their metabolites, including metanephrine.[3] The measurement of plasma free metanephrines is considered a superior diagnostic tool due to their continuous release from tumor cells, offering higher sensitivity than episodic catecholamine measurements.

However, recent discoveries have unveiled a more direct role for metanephrine in the central nervous system. It is now recognized as a potent endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[4][5] This finding has shifted the perspective on metanephrine from a mere metabolic byproduct to a potential neuromodulator, opening new avenues for research into its physiological and pathological roles in neurotransmission.

The Biochemical Landscape of Metanephrine

Metanephrine is an endogenous metabolite of epinephrine, formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[2] This process is a key step in the metabolic clearance of catecholamines.

Catecholamine Synthesis and Metabolism

The synthesis of catecholamines, including epinephrine, begins with the amino acid tyrosine. A series of enzymatic reactions in the adrenal medulla and sympathetic neurons convert tyrosine to dopamine, then to norepinephrine, and finally to epinephrine.[6] COMT then catalyzes the methylation of epinephrine to metanephrine and norepinephrine to normetanephrine.[1] These metabolites can be further broken down by monoamine oxidase (MAO) to form vanillylmandelic acid (VMA).[7]

Metanephrine's Role in Neurotransmission via TAAR1

The discovery of metanephrine as a TAAR1 agonist has profound implications for its role in neurotransmission. TAAR1 is expressed in brain regions associated with monoaminergic systems, including the ventral tegmental area (VTA) and the dorsal raphe nucleus.[5]

TAAR1 Signaling Pathway

TAAR1 is a G-protein coupled receptor that can signal through multiple G protein subtypes, primarily Gs and G13.[8] Activation of TAAR1 by metanephrine can initiate the following signaling cascades:

-

Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA).[5]

-

G13 Pathway: Activation of the G13 alpha subunit can lead to the activation of RhoA, a small GTPase involved in regulating the cytoskeleton and cell signaling.[8]

The activation of these pathways by metanephrine can modulate the activity of monoaminergic systems, including dopamine, serotonin, and norepinephrine, suggesting a role in regulating mood, cognition, and arousal.[9]

Quantitative Data

The following tables summarize key quantitative data related to metanephrine, including its reference ranges in biological fluids and its activity at the TAAR1 receptor.

Table 1: Reference Ranges for Plasma Free Metanephrines

| Analyte | Age Group | Reference Range (nmol/L) | Reference Range (pg/mL) |

| Normetanephrine | < 1 year | < 0.47 | < 86 |

| 1-17 years | < 0.61 | < 112 | |

| 18-29 years | < 0.79 | < 145 | |

| 30-39 years | < 0.90 | < 165 | |

| 40-49 years | < 1.02 | < 187 | |

| 50-59 years | < 1.15 | < 211 | |

| ≥ 60 years | < 1.48 | < 271 | |

| Metanephrine | All ages | < 0.50 | < 99 |

Note: Reference ranges can vary between laboratories and methodologies. The provided data is a compilation from multiple sources for illustrative purposes.[10][11]

Table 2: Reference Ranges for 24-Hour Urinary Fractionated Metanephrines

| Analyte | Reference Range (µg/24 hours) |

| Normetanephrine | 82 - 500 |

| Metanephrine | 45 - 290 |

| Total Metanephrines | < 1300 |

Note: These values are for adults and can be influenced by factors such as diet and medication.[12][13][14]

Table 3: Pharmacological Activity of Metanephrine at TAAR1

| Parameter | Species | Value |

| EC50 (cAMP assay) | Human | ~55 nM |

| EC50 (cAMP assay) | Rat | ~14 nM |

| EC50 (cAMP assay) | Mouse | ~3.3 nM |

| Potency | Rat | Potent agonist |

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.[5][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of metanephrine in neurotransmission.

Quantification of Plasma Free Metanephrines by LC-MS/MS

This protocol describes a common method for the sensitive and specific measurement of metanephrine in plasma.

Objective: To accurately quantify the concentration of free metanephrine in human plasma.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)

-

Metanephrine and deuterated internal standards

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Human plasma samples collected in EDTA tubes and stored at -80°C

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution containing deuterated metanephrine.

-

Precipitate proteins by adding a precipitating solution (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for SPE.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridges.

-

Wash the cartridges with a weak solvent to remove interfering substances.

-

Elute the metanephrines with an appropriate elution solvent (e.g., methanol with formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column (e.g., HILIC or reversed-phase).

-

Detect and quantify metanephrine and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of metanephrine standards.

-

Calculate the concentration of metanephrine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Measurement of Intracellular cAMP Levels

This protocol outlines a common method to measure changes in intracellular cAMP, a key second messenger in the TAAR1 signaling pathway.

Objective: To determine the effect of metanephrine on intracellular cAMP accumulation in cells expressing TAAR1.

Materials:

-

HEK293 cells stably or transiently expressing human TAAR1

-

Cell culture reagents

-

This compound

-

cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

Procedure:

-

Cell Culture and Plating:

-

Culture TAAR1-expressing HEK293 cells under standard conditions.

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells. Include a vehicle control.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

-

cAMP Measurement:

-

Follow the instructions of the specific cAMP assay kit to measure the amount of cAMP in the cell lysates. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the log of the metanephrine concentration to generate a dose-response curve and calculate the EC50 value.

-

Conclusion and Future Directions

The recognition of metanephrine as a functional ligand for TAAR1 marks a paradigm shift in our understanding of its role in the nervous system. No longer just a passive metabolite, metanephrine emerges as a potential neuromodulator with the capacity to influence monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and protocols for researchers in neuropharmacology and drug development.

Future research should focus on further elucidating the physiological and pathological roles of the metanephrine-TAAR1 signaling pathway in various neurological and psychiatric disorders. Investigating the therapeutic potential of targeting this pathway could lead to the development of novel treatments for conditions such as schizophrenia, depression, and substance use disorders. The methodologies and data presented herein serve as a foundational resource for advancing these critical areas of investigation.

References

- 1. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]

- 2. Metanephrine - Wikipedia [en.wikipedia.org]

- 3. neurology.testcatalog.org [neurology.testcatalog.org]

- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metanephrines – My Endo Consult [myendoconsult.com]

- 7. testing.com [testing.com]

- 8. researchgate.net [researchgate.net]

- 9. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 14. Metanephrines, Fractionated, 24-Hour, Urine (Sendout) [testguide.labmed.uw.edu]

- 15. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of Epinephrine to Metanephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core metabolic pathway converting epinephrine to metanephrine. The document details the enzymatic reaction, its physiological significance, quantitative data, and detailed experimental protocols for its study.

Introduction

The metabolism of catecholamines, a class of neurotransmitters and hormones that includes epinephrine, is a critical physiological process for maintaining homeostasis. A primary route for the inactivation of epinephrine is its conversion to metanephrine.[1][2] This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[3][4][5] Understanding this metabolic pathway is crucial for various fields of research, including neurobiology, endocrinology, and pharmacology, particularly in the context of diseases such as pheochromocytoma, a rare tumor of the adrenal medulla that secretes excess catecholamines.[3][6][7] This guide will delve into the core aspects of this metabolic conversion, providing researchers with the necessary information to investigate this pathway further.

The Core Metabolic Pathway

The conversion of epinephrine to metanephrine is a methylation reaction that occurs in the cytoplasm of various tissues.[8][9] The adrenal medulla is a significant site of this metabolic process.[6][10]

Enzymatic Reaction:

-

Substrate: Epinephrine

-

Co-substrate: S-adenosyl methionine (SAM), which donates the methyl group.[5]

-

Product: Metanephrine[3]

The reaction involves the transfer of a methyl group from SAM to the meta-hydroxyl group (at the 3-position) of the catechol ring of epinephrine.[11]

Quantitative Data

Precise quantification of enzyme kinetics and metabolite levels is fundamental for studying the metabolic pathway of epinephrine to metanephrine. The following table summarizes key quantitative data.

| Parameter | Value | Organism/Tissue | Method | Reference |

| COMT Km for Epinephrine | Data not available in search results | Data not available in search results | Data not available in search results | |

| COMT Vmax for Epinephrine | Data not available in search results | Data not available in search results | Data not available in search results | |

| Normal Plasma Metanephrine | <510 pmol/L | Human | LC-MS/MS | [7] |

| Normal 24-hour Urine Metanephrine | <400 mcg | Human | LC-MS/MS | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of epinephrine metabolism to metanephrine.

Measurement of Catechol-O-methyltransferase (COMT) Activity

This protocol describes a common method for determining COMT activity in tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[13]

Materials:

-

Tissue of interest (e.g., liver, adrenal gland)

-

Homogenization buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

MgCl2 solution (5 mM)

-

S-adenosyl-L-methionine (SAM) solution (200 µM)

-

Epinephrine solution (substrate)

-

Perchloric acid

-

HPLC system with an electrochemical detector

-

Centrifuge

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant will be used as the enzyme source.

-

Incubation: In a microcentrifuge tube, combine the tissue supernatant, MgCl2 solution, SAM solution, and epinephrine solution.

-

Enzyme Reaction: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a small volume of perchloric acid.

-

Sample Preparation: Centrifuge the sample to precipitate proteins. Filter the supernatant before HPLC analysis.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. The separation of metanephrine from other components is typically achieved on a C18 reverse-phase column. Electrochemical detection provides high sensitivity for catecholamines and their metabolites.

-

Data Analysis: Quantify the amount of metanephrine produced by comparing the peak area to a standard curve of known metanephrine concentrations. COMT activity is typically expressed as pmol or nmol of product formed per minute per milligram of protein.

Quantification of Epinephrine and Metanephrine in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of catecholamines and their metabolites in biological fluids like plasma and urine.[14][15]

Materials:

-

Biological sample (plasma or urine)

-

Internal standards (deuterated analogs of epinephrine and metanephrine)

-

Solid-phase extraction (SPE) cartridges

-

Solvents for SPE (e.g., methanol, water, elution buffer)

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: For urine samples, an initial hydrolysis step may be required to measure total metanephrines (free and conjugated). For plasma, protein precipitation is often necessary.

-

Internal Standard Spiking: Add a known amount of the internal standards to each sample, calibrator, and quality control sample.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with the appropriate solvents.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (epinephrine and metanephrine) with an appropriate elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable column (e.g., C18).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for epinephrine, metanephrine, and their respective internal standards.

-

-

Data Analysis: Calculate the concentration of epinephrine and metanephrine in the samples by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.

Conclusion

The metabolic conversion of epinephrine to metanephrine by COMT is a fundamental pathway in catecholamine metabolism. This guide has provided a detailed overview of this process, including the core reaction, quantitative data, and comprehensive experimental protocols. The methodologies and information presented here are intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development, facilitating further investigation into the physiological and pathological roles of this important metabolic pathway.

References

- 1. O-Methylation, the principal route of metabolism of epinephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-methylation, the Principal Route of Metabolism of Epinephrine in Man | Semantic Scholar [semanticscholar.org]

- 3. Metanephrine - Wikipedia [en.wikipedia.org]

- 4. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 5. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. southtees.nhs.uk [southtees.nhs.uk]

- 8. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. COMT - Creative Enzymes [creative-enzymes.com]

- 12. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 13. Catechol-O-Methyltransferase (COMT) Protein Expression and Activity after Dopaminergic and Noradrenergic Lesions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Metanephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the crystal structure of Metanephrine hydrochloride, a key metabolite of epinephrine. The information presented herein is crucial for understanding its stereochemistry, intermolecular interactions, and solid-state properties, which are vital for drug design, formulation development, and analytical characterization.

Crystallographic Data Summary

The crystal structure of DL-Metanephrine hydrochloride has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group Pī. A comprehensive summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.7 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a | 8.359(2) Å |

| b | 9.101(3) Å |

| c | 7.847(3) Å |

| α | 87.69(3)° |

| β | 95.19(2)° |

| γ | 81.43(2)° |

| Volume (V) | 587.0 ų |

| Cellular Composition | |

| Z (molecules per unit cell) | 2 |

| Density | |

| Calculated Density (Dc) | 1.322 Mg m⁻³ |

| Measured Density (Dm) | 1.320 Mg m⁻³ |

| Diffraction Data | |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 298 K |

| Refinement | |

| R-factor | 0.065 |

| R_w-factor | 0.040 |

| Number of Reflections | 1758 |

Molecular and Crystal Structure Insights

The analysis of the crystal structure reveals significant details about the conformation of the metanephrine molecule. The ethylamine side chain is oriented out of the plane of the benzene ring. Key torsion angles that define the molecular conformation are provided in Table 2.

Table 2: Selected Torsion Angles for this compound

| Torsion Angle | Value (°) |

| C(1)─C(6)─C(7)─C(8) | -112.2 |

| C(6)─C(7)─C(8)─N | 53.8 |

| C(1)─C(6)─C(7)─O(3) | 131.1 |

| O(3)─C(7)─C(8)─N | 176.0 |

| C(7)─C(8)─N─C(9) | 167.0 |

| C(10)─O(2)─C(4)─C(5) | 11.6 |

The crystal packing is stabilized by a network of hydrogen bonds. These interactions involve the ammonium and hydroxyl groups of the metanephrine cation and the chloride anion. The hydrogen bond geometry is detailed in Table 3. A projection of the crystal structure down the b-axis, illustrating the hydrogen bonding network, is shown in the original research paper.

Table 3: Hydrogen Bond Distances and Angles

| D-H···A | D···A (Å) | D···H (Å) | H···A (Å) | ∠D-H···A (°) |

| N-H(N)···Cl⁻ | 3.119(3) | 1.06 | 2.07 | 171.8 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the methodology typically employed for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound, based on the published study.

1. Crystal Growth:

-

Crystals of DL-Metanephrine hydrochloride suitable for X-ray diffraction are grown from an appropriate solvent system. While the specific solvent system for the cited study is not detailed, slow evaporation of a saturated solution is a common technique.

2. Data Collection:

-

A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of nitrogen gas to maintain a constant temperature (298 K in this case).

-

X-ray diffraction data are collected using a diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation, λ = 0.71069 Å).

-

A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.

-

The final model is evaluated using the R-factor and weighted R-factor (R_w) to assess the agreement between the calculated and observed structure factors.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.

Spectroscopic Profile of Metanephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for metanephrine hydrochloride, a key metabolite of epinephrine. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

This compound is the hydrochloride salt of metanephrine. The structure consists of a benzene ring substituted with hydroxyl, methoxy, and a hydroxyethylamino group.

Chemical Formula: C₁₀H₁₆ClNO₃ Molecular Weight: 233.69 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. For clarity, quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for the metanephrine cation.

Table 1: Predicted ¹H NMR Spectroscopic Data for Metanephrine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.0 - 6.8 | m | 3H | Ar-H |

| 4.8 - 4.7 | m | 1H | CH-OH |

| 3.85 | s | 3H | OCH₃ |

| 3.2 - 3.0 | m | 2H | CH₂-N |

| 2.7 | s | 3H | N-CH₃ |

Note: This is a predicted spectrum and actual experimental values may vary. Data sourced from the Human Metabolome Database.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Metanephrine

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-OH (aromatic) |

| 147.9 | C-OCH₃ (aromatic) |

| 131.5 | C (aromatic) |

| 119.0 | CH (aromatic) |

| 115.5 | CH (aromatic) |

| 111.0 | CH (aromatic) |

| 72.5 | CH-OH |

| 56.0 | OCH₃ |

| 55.0 | CH₂-N |

| 33.0 | N-CH₃ |

Note: This is a predicted spectrum and actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol and phenol) |

| 3000 - 2800 | Medium | C-H stretch (aliphatic) |

| 2700 - 2400 | Broad | N-H stretch (secondary amine salt) |

| 1600 - 1450 | Medium | C=C stretch (aromatic) |

| 1260 - 1200 | Strong | C-O stretch (aryl ether) |

| 1150 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. For metanephrine, tandem mass spectrometry (LC-MS/MS) is commonly used for quantification in biological samples. Electron ionization (EI) mass spectrometry can provide detailed fragmentation patterns for structural elucidation.

Table 4: Mass Spectrometry Data for Metanephrine

| m/z | Relative Intensity (%) | Assignment |

| 197 | - | [M]+ (Metanephrine free base) |

| 182 | - | [M - CH₃]+ |

| 167 | - | [M - CH₂NHCH₃]+ |

| 151 | - | [M - H₂O - CH₂NH]+ |

| 44 | - | [CH₂NHCH₃]+ |

Note: The fragmentation pattern is based on typical fragmentation of similar compounds and may not represent a complete experimental spectrum. The molecular ion of the hydrochloride salt is not typically observed.

LC-MS/MS analysis of metanephrine typically involves monitoring the transition of a precursor ion to a product ion. A common transition for metanephrine is m/z 180.1 → 165.1.[2] In some gas chromatography-mass spectrometry (GC-MS) methods, derivatized metanephrine is analyzed, with monitored ions including m/z 522, 523, 525, and 526.[3]

Experimental Protocols

The following sections outline general experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

The final sample volume should be approximately 0.5-0.7 mL.[4]

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

A standard one-pulse sequence is typically used.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is commonly employed.

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

-

Note: For hydrochloride salts, ion exchange with KBr can occur, potentially altering the spectrum.[5][6] Using potassium chloride (KCl) as the matrix can mitigate this issue.[5][7]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of a blank KBr (or KCl) pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Formation of this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. shimadzu.com [shimadzu.com]

- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. jasco-global.com [jasco-global.com]

Solubility and stability characteristics of Metanephrine hydrochloride

An In-depth Technical Guide on the Solubility and Stability Characteristics of Metanephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanephrine, a metabolite of epinephrine, is a crucial biomarker in the diagnosis of pheochromocytoma and paraganglioma. As the hydrochloride salt, it serves as a reference standard in clinical diagnostics and is investigated for its own biological activities, notably as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its use as an analytical standard, in pre-formulation studies for potential therapeutic applications, and for interpreting clinical-biochemical data.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available quantitative data, detailed experimental protocols for its characterization, and an overview of its primary signaling pathway.

Physicochemical Properties

This compound (CAS Number: 881-95-8) is the hydrochloride salt of 4-(1-hydroxy-2-(methylamino)ethyl)-2-methoxyphenol.[2][3] Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [3] |

| Molecular Weight | 233.69 g/mol | [2][3] |

| Appearance | White to beige powder/crystalline solid | [1][4] |

| Melting Point | 180-182 °C | [2] |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient is a critical determinant of its formulation, delivery, and bioavailability. The available solubility data for this compound is summarized below.

Quantitative Solubility Data

Quantitative solubility information for this compound is limited in publicly available literature. The following table consolidates the known values.

| Solvent / Medium | Solubility | Remarks | Reference |

| Water (H₂O) | 12 mg/mL | Clear solution | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~15 mg/mL | - | [4] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | - | [4] |

| Ethanol | ~20 mg/mL | - | [4] |

| Dimethylformamide (DMF) | ~20 mg/mL | - | [4] |

Qualitative Solubility and pH Influence

This compound is described as soluble in water.[2][5] The molecule possesses both a phenolic hydroxyl group and a secondary amine, making its solubility dependent on pH. While a complete pH-solubility profile is not publicly available, studies on the stability of metanephrines in urine indicate that acidification is a key factor in maintaining their integrity in aqueous solutions, suggesting that the protonated form at low pH is stable and soluble.[6] Conversely, degradation has been noted under strongly acidic conditions when combined with heat, a process used for the hydrolysis of conjugated metanephrines in clinical assays.[7]

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and use as a reliable standard or therapeutic agent.

Solid-State Stability

The solid form of this compound is reported to be stable under appropriate storage conditions. A product information sheet indicates a stability of at least four years when stored as a crystalline solid at -20°C.[4] General recommendations include storage in a desiccated environment and protection from light.[1][8]

| Storage Condition | Recommendation | Reference |

| Temperature | 2-8°C or -20°C (Freezer) | [1][8] |

| Humidity | Store desiccated | [1] |

| Light | Protect from light | [8] |

Solution Stability and Degradation Pathways

This compound's stability in solution is influenced by pH, temperature, and the presence of oxidizing agents.

-

Hydrolysis: The compound is susceptible to hydrolysis, particularly under harsh acidic or basic conditions, especially when heated. Acid hydrolysis at elevated temperatures (e.g., 90-107°C) is a standard procedure to deconjugate metanephrine metabolites in urine samples, which indicates the parent molecule can also be degraded under these conditions.[6][7] Optimal pH for the hydrolysis of related sulfated metanephrines was found to be between 0.7-0.9.[9]

-

Oxidation: As a catecholamine derivative, this compound is susceptible to oxidation. The presence of phenolic hydroxyl and secondary amine groups makes it a target for oxidative degradation.

-

Photodegradation: As a standard practice for phenolic compounds, protection from light is recommended to prevent photolytic degradation.[8]

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of a drug substance like this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.

Materials:

-

This compound powder

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)

-

Mechanical shaker or agitator with temperature control (e.g., 25°C or 37°C)

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV) for quantification

-

Vials (e.g., glass HPLC vials)

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the desired buffer solution. The presence of undissolved solid must be visible.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.

-

After agitation, allow the vials to stand to let undissolved solids sediment.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot and/or filter it through a syringe filter.

-

Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the equilibrium solubility in mg/mL or mol/L. The experiment should be performed in triplicate.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Stability chambers (thermal and photostability)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature, protected from light.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat in a temperature-controlled oven (e.g., 80°C). Also, expose a solution sample to the same condition.

-

Photolytic Degradation (as per ICH Q1B): Expose the solid powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition. Quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting stability and forced degradation studies on a drug substance like this compound.

References

- 1. D,L-Metanephrine = 98 HPLC 881-95-8 [sigmaaldrich.com]

- 2. This compound | CAS 881-95-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | C10H16ClNO3 | CID 102502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Metanephrine.HCl - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. ovid.com [ovid.com]

- 8. DL-Metanephrine·HCl (α,β,β-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Synthetic calibrators for the analysis of total metanephrines in urine: revisiting the conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Metanephrine Hydrochloride: A Definitive Biomarker for Pheochromocytoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors characterized by the excessive production of catecholamines. The diagnosis of these tumors is critical due to the potential for life-threatening cardiovascular complications. Metanephrine and its counterpart normetanephrine, the O-methylated metabolites of epinephrine and norepinephrine respectively, have emerged as the most sensitive and specific biomarkers for the detection of PPGLs. This technical guide provides a comprehensive overview of the biochemical basis for the utility of metanephrines in diagnosing pheochromocytoma, detailed experimental protocols for their measurement, and a summary of their diagnostic accuracy.

Introduction: The Biochemical Rationale for Metanephrine Measurement